(R)-2-(Fluoromethyl)oxirane

Description

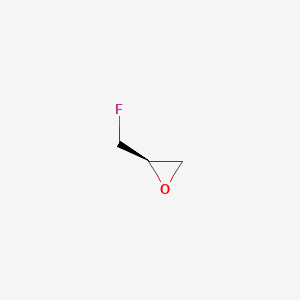

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(fluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFAHDAXIUURLN-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309335 | |

| Record name | (2R)-2-(Fluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83398-56-5 | |

| Record name | (2R)-2-(Fluoromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83398-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Fluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, (fluoromethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for R 2 Fluoromethyl Oxirane

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of prochiral fluoroolefins represents a direct and atom-economical approach to furnishing (R)-2-(fluoromethyl)oxirane. This can be achieved through either catalytic enantioselective strategies or substrate-controlled diastereoselective methods.

Chiral catalysts play a pivotal role in inducing enantioselectivity in the epoxidation of fluorinated olefins. Chiral dioxiranes, generated in situ from chiral ketones and an oxidant, have proven effective for the asymmetric epoxidation of various fluoroolefins. For instance, fructose-derived ketones have demonstrated high efficacy in the epoxidation of trans- and trisubstituted olefins, achieving up to 93% enantiomeric excess (ee). nih.gov The stereochemical outcome is often governed by the steric and electronic properties of both the olefin substrate and the chiral ketone catalyst. nih.gov

The mechanism of stereodifferentiation can vary depending on the catalyst structure. For some chiral ketones, the epoxidation is believed to proceed through a spiro transition state, where steric effects dictate the facial selectivity. nih.gov In other cases, particularly with catalysts bearing an oxazolidinone moiety, an attractive interaction between the π-system of the olefin and the catalyst is thought to favor a planar-like transition state, influencing the enantioselectivity. nih.govnih.gov

| Catalyst Type | Olefin Type | Enantiomeric Excess (ee) | Key Mechanistic Feature |

| Fructose-derived ketone | trans- and trisubstituted | Up to 93% | Spiro transition state |

| Oxazolidinone-bearing ketones | Conjugated aromatic cis-olefins | High | Attractive π-π interaction |

| Lactam ketone | 1,1-disubstituted terminal | Up to 88% | Planar transition state |

In substrate-controlled approaches, the stereochemical information is embedded within the starting material, directing the epoxidation to a specific face of the double bond. This strategy often involves the use of chiral fluoroallyl alcohols as precursors. The hydroxyl group can direct the epoxidizing agent, such as those used in Sharpless asymmetric epoxidation, to the same face of the olefin, resulting in a diastereoselective epoxidation.

While specific examples detailing the substrate-controlled synthesis of this compound are not prevalent in the provided search results, the principle is a well-established strategy in asymmetric synthesis. The proximity and orientation of a chiral center relative to the reacting double bond are crucial for achieving high diastereoselectivity.

Chiral Pool and Chiral Auxiliary-Mediated Synthesis Routes

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a plausible chiral pool starting material would be a compound like (S)-glycidol. A common approach involves the reaction of (S)-glycidol with a suitable fluorinating agent or a fluorophenol under basic conditions. evitachem.com

Chiral auxiliaries are another powerful tool for stereoselective synthesis. A chiral auxiliary is temporarily incorporated into the substrate to direct a subsequent chemical transformation in a stereoselective manner. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the fluoromethyl group or the formation of the oxirane ring. A key step in one practical synthesis of a related α-trifluoromethyl-α-alkyl epoxide involved a chiral auxiliary-controlled asymmetric trifluoromethylation reaction, achieving a diastereomeric ratio of up to 86:14, which was further enhanced to >99.5:0.5 through crystallization. nih.gov

Stereocontrolled Introduction of the Fluoromethyl Moiety

The timing and method of introducing the fluoromethyl group are critical considerations in the synthesis of this compound. This can be achieved either through the use of fluorinated building blocks or by the stereoselective fluorination of a precursor molecule.

One strategy involves the nucleophilic opening of a chiral epoxide with a fluoride (B91410) source. For instance, the ring-opening of strained rings or π-iranium intermediates with fluoride transfer from fluoroborate ions can proceed with high stereoselectivity. researchgate.net Alternatively, a practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide has been reported where the key step is a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. nih.gov This highlights the importance of controlling the stereocenter bearing the fluorinated group.

Emerging Synthetic Technologies: Flow Microreactor Synthesis Applications

While specific examples for the flow microreactor synthesis of this compound are not detailed in the provided search results, this technology offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation. The synthesis of epoxides, in general, can be adapted to continuous flow processes, which could lead to more efficient and scalable production of this compound in the future.

Strategies for Enantiomeric Purity Enhancement and Determination in Synthesis

Achieving high enantiomeric purity is paramount in the synthesis of chiral compounds. Several techniques can be employed to enhance and determine the enantiomeric excess (ee) of this compound.

Enhancement of Enantiomeric Purity:

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer. Hydrolytic kinetic resolution of terminal oxiranes using chiral salen complexes is a known method. researchgate.net

Crystallization: Diastereomeric derivatives of the enantiomers can be separated by crystallization. As seen in a related synthesis, a major diastereomer was readily obtained with a diastereomeric ratio greater than 99.5:0.5 through simple crystallization of the crude product mixture. nih.gov

Determination of Enantiomeric Purity:

Advanced Studies on Reactivity and Mechanistic Pathways of R 2 Fluoromethyl Oxirane

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of (R)-2-(fluoromethyl)oxirane makes it susceptible to nucleophilic attack, leading to ring-opening. These reactions are of significant interest due to their potential to introduce a fluorinated stereocenter into a variety of molecular scaffolds.

The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides is a critical aspect. In the case of this compound and its derivatives, the outcome of the reaction is influenced by both electronic and steric factors. The electron-withdrawing nature of the fluoromethyl group polarizes the C-O bonds of the oxirane ring, enhancing the electrophilicity of the carbon atoms.

Studies on related fluorinated oxiranes, such as those with a trifluoromethyl group, have shown that nucleophilic attack preferentially occurs at the more sterically hindered carbon atom bearing the electron-withdrawing group. mdpi.com This "abnormal" regioselectivity is attributed to the increased electrophilicity of this carbon. mdpi.com The lone pair repulsion between the fluorine atoms and the incoming nucleophile also contributes to this preference. mdpi.com Furthermore, the C(α)-O bond (the bond closer to the fluoromethyl group) is strengthened by the fluorine effect, making the C(β)-O bond weaker and more susceptible to cleavage. mdpi.com

In reactions involving amine nucleophiles, the regioselectivity can sometimes be enhanced by the choice of solvent. researchgate.net For instance, using a polar aprotic or a non-polar solvent can favor one regioisomer over the other. researchgate.net

Stereoselectivity is also a key feature of these reactions. The ring-opening typically proceeds with inversion of configuration at the attacked carbon center, following an SN2-type mechanism. This allows for the predictable transfer of chirality from the starting epoxide to the product. For example, the reaction of optically pure (S)-(-)-2-(trifluoromethyl)oxirane with a chiral tetrahydroquinoline proceeds with high diastereoselectivity. rsc.org

A wide range of nucleophiles can be employed in the ring-opening of this compound and its analogs, leading to diverse chemical transformations.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles. For instance, the reaction with benzyl (B1604629) alcohol and phenol (B47542) results in the corresponding ether adducts. researchgate.net Fluorinated alcohols exhibit higher reactivity in these ring-opening reactions. researchgate.net Acid-catalyzed hydrolysis with water leads to the formation of diols. cdnsciencepub.com

Nitrogen Nucleophiles: Amines are common nucleophiles, yielding β-amino alcohols. researchgate.netcdnsciencepub.com The reaction of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane with various α-chiral primary and secondary amines occurs in a regioselective manner. acs.org Similarly, benzylamine (B48309) reacts with a fluoromethyl-substituted oxirane to produce the corresponding amino alcohol. cdnsciencepub.com

Sulfur Nucleophiles: Sulfur-containing nucleophiles can also be used. For example, the reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with isothiocyanates in the presence of a fluoride (B91410) anion catalyst leads to the formation of 1,3-oxothiolane derivatives. researchgate.net

Carbon Nucleophiles: Carbon-based nucleophiles, such as Grignard reagents, can open the epoxide ring. The reaction of an epoxy oxime with ethylmagnesium bromide resulted in the formation of a β-hydroxy α-ethyl oxime. jst.go.jp

Halide Nucleophiles: Halide ions can act as nucleophiles. For example, the reaction of (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane with hydrobromic acid afforded the corresponding bromohydrin. cdnsciencepub.com The reaction of 2,2-bis(trifluoromethyl)oxirane with strong acids like fluorosulfonic acid and triflic acid leads to the formation of the corresponding halo-alcohols. researchgate.net

The table below summarizes the outcomes of nucleophilic ring-opening reactions with various nucleophiles.

| Nucleophile Category | Specific Nucleophile | Resulting Functional Group/Product |

| Oxygen | Alcohols (e.g., Benzyl alcohol) | β-Alkoxy alcohols |

| Water (acid-catalyzed) | Diols | |

| Nitrogen | Amines (e.g., Benzylamine) | β-Amino alcohols |

| Sulfur | Isothiocyanates | 1,3-Oxothiolane derivatives |

| Carbon | Grignard Reagents (e.g., EtMgBr) | β-Hydroxy alkyl derivatives |

| Halides | Hydrobromic acid | Bromohydrins |

| Fluorosulfonic acid | Sulfofluoridate esters |

The ring-opening of epoxides can be facilitated by various catalysts, including Lewis acids, Brønsted acids, and enzymes.

Lewis acids, such as BF₃·Et₂O, have been shown to be efficient catalysts for the regiospecific opening of vinyl epoxides by alcohols. researchgate.net Cationic aluminum salen complexes are effective for the catalyst-controlled regioselective ring-opening of unbiased trans-epoxides with nitrogen nucleophiles. rsc.org The choice of the salen ligand and the counter-anion significantly influences the regioselectivity of the reaction. rsc.org

Brønsted acids can also promote ring-opening. For example, perchloric acid catalyzes the hydrolysis of a fluoromethyl-substituted oxirane to a diol. cdnsciencepub.com Under superacidic conditions, epoxides can act as electrophiles in Friedel-Crafts reactions with arenes. masterorganicchemistry.com

Enzymatic catalysis offers a green and highly selective approach. For instance, cytochrome P450 enzymes can catalyze the oxidation of double bonds to form epoxides, which can then undergo further transformations. nih.gov While direct enzymatic ring-opening of this compound is not extensively documented in the provided results, the broader field of biocatalysis shows promise for such transformations. For example, epoxide hydrolases are known to catalyze the hydrolysis of epoxides to diols.

The cycloaddition of CO₂ to 2-(fluoromethyl)oxirane can be catalyzed by amine-iodine adducts, such as NEt₃-I₂, leading to the formation of cyclic carbonates. bohrium.com

Electrophilic Transformations Involving the Oxirane Ring

While nucleophilic attack on the carbon atoms of the oxirane ring is the most common mode of reactivity, the oxygen atom of the epoxide can also act as a nucleophile, participating in electrophilic transformations.

In the presence of a strong acid, the oxygen atom of the epoxide can be protonated, forming a highly reactive oxonium ion. This activation facilitates ring-opening, even with weak nucleophiles. This is the initial step in acid-catalyzed hydrolysis and alcoholysis reactions. masterorganicchemistry.com

The epoxide ring can also react with other electrophiles. For example, the reaction of α,β-unsaturated O-alkyl or O-silyl oximes with electrophilic dioxiranes yields α,β-epoxy oximes. jst.go.jp

Reactions Involving the Fluoromethyl Group: Selective Manipulations and C-F Bond Activation

The fluoromethyl group in this compound can also undergo chemical transformations, although the C-F bond is generally strong and unreactive. Activation of the C-F bond is a challenging but important area of research.

Selective C-F bond activation can be achieved through various strategies, including nucleophilic addition/defluorination and transition-metal-catalyzed processes. sioc-journal.cnrsc.org For instance, the desymmetrization of 1,3-difluoropropan-2-ols to form monofluoromethyl-substituted epoxides involves the activation of a C-F bond by a silicon-containing additive under metal-free conditions. researchgate.net

While direct C-F bond activation on this compound itself is not explicitly detailed in the search results, the broader context of organofluorine chemistry suggests that such transformations are plausible under specific catalytic conditions. For example, metal carbonyl complexes of manganese, iron, and cobalt have been shown to mediate C-F activation in various organofluorine compounds. rsc.org Visible light photoredox catalysis is another emerging strategy for C-F bond cleavage. mdpi.com

Mechanistic Elucidation Through Kinetic and Spectroscopic Investigations

The mechanisms of these reactions are often investigated using kinetic and spectroscopic techniques. For example, the cycloaddition of CO₂ to 2-(methyloxirane) catalyzed by an NEt₃-I₂ adduct was studied using Raman spectroscopy, ¹H NMR, and ESI-mass spectrometry to propose a possible mechanism. bohrium.com

In the context of related fluorinated epoxides, kinetic studies on the ring-opening of a bicyclic epoxide catalyzed by a vitamin B₁₂/Ni dual-catalytic system helped to understand the reaction rates under different conditions. acs.org

Spectroscopic methods are also crucial for characterizing the products of these reactions and determining their stereochemistry. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly valuable for analyzing fluorinated organic molecules. cdnsciencepub.comacs.org For instance, the diastereomeric products of the reaction between (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane and chiral amines can be identified and quantified using NMR and HPLC. acs.org The stereochemistry of ring-opened products can be confirmed by derivatization with a chiral reagent like (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) and subsequent ¹H-NMR analysis of the resulting diastereomers. jst.go.jp

Role of R 2 Fluoromethyl Oxirane As a Chiral Building Block in Complex Molecule Construction

Synthesis of Chiral Fluoro-Substituted Alcohols, Amines, and Related Derivatives

The primary application of (R)-2-(Fluoromethyl)oxirane as a chiral building block is in the synthesis of enantiomerically pure fluoro-substituted compounds through nucleophilic ring-opening reactions. The strained epoxide ring readily reacts with various nucleophiles, typically in an SN2 fashion, leading to the formation of 1,2-disubstituted products with inversion of configuration at the site of attack.

Synthesis of Fluoro-substituted Alcohols (Diols and Halohydrins):

The oxirane ring can be opened by oxygen-based nucleophiles like water or by halide ions. For instance, the reaction with water, often under acidic conditions, yields chiral 1-fluoro-propane-2,3-diol. cdnsciencepub.com This reaction proceeds by protonation of the epoxide oxygen, which makes it a better leaving group, followed by nucleophilic attack. masterorganicchemistry.com Similarly, treatment with a bromide ion source can produce a fluoromethyl bromohydrine. cdnsciencepub.com These fluorinated diols and halohydrins are versatile intermediates for further synthetic transformations.

Synthesis of Fluoro-substituted Amino Alcohols:

Nitrogen nucleophiles, particularly primary and secondary amines, are commonly used to open the epoxide ring, providing access to a diverse range of chiral fluorinated β-amino alcohols. cdnsciencepub.comresearchgate.net These products are significant scaffolds in medicinal chemistry. The reaction of this compound with benzylamine (B48309), for example, yields (S)-1-(benzylamino)-3-fluoropropan-2-ol. cdnsciencepub.com The regioselectivity of the attack can be influenced by the reaction conditions and the nature of the amine. Generally, under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide.

The table below summarizes representative ring-opening reactions of fluoromethyl-substituted oxiranes.

| Nucleophile | Reagent(s) | Product Type | Ref. |

| Water | H₂O, cat. HClO₄ | Fluoro-diol | cdnsciencepub.com |

| Bromide Ion | LiBr, CuBr₂ | Fluoro-bromohydrine | cdnsciencepub.com |

| Amine | Benzylamine | Fluoro-amino alcohol | cdnsciencepub.com |

| Thiol | p-Thiocresol, K₂CO₃ | Fluoro-thioether alcohol | beilstein-journals.org |

| Cyanide Ion | KCN, NH₄Cl | Fluoro-hydroxy nitrile | cdnsciencepub.com |

These reactions demonstrate the versatility of this compound in creating a variety of chiral, fluorinated molecules that serve as precursors for more complex targets.

Formation of Fluoro-Containing Heterocyclic Systems

The strategic incorporation of fluorine atoms into heterocyclic structures is a major focus in medicinal chemistry, as it can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. acs.orgnih.gov this compound serves as a key starting material for the synthesis of such fluorinated heterocycles.

The process typically involves a two-step sequence:

Ring-Opening: The oxirane is first opened with a bifunctional nucleophile. For example, reacting the epoxide with an aminophenol or an aminothiophenol would introduce both the fluorinated side chain and a precursor for the heterocyclic ring in a single step.

Cyclization: The resulting intermediate, a chiral fluoro-amino alcohol or related derivative, undergoes a subsequent intramolecular cyclization reaction to form the heterocyclic ring.

This strategy has been employed to synthesize various fluorinated heterocycles. For instance, reactions of polyfluorooxiranes with bifunctional nucleophiles like urea (B33335) or thiourea (B124793) can lead to the formation of fluorinated imidazolidines, oxazines, and thiazolines. researchgate.net The choice of solvent and reaction conditions can have a significant influence on the structure of the final heterocyclic product. researchgate.net The introduction of the fluoromethyl group from the oxirane can impart unique biological properties to the resulting heterocyclic compounds, making them promising candidates for drug discovery. acs.org

Application in the Construction of Architecturally Complex Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The introduction of fluorine into the organic linkers can modify the properties of the MOF, such as its hydrophobicity, gas sorption selectivity, and chemical stability. nih.govmdpi.com

While direct use of this compound in MOF synthesis is not common, its role as a chiral building block is to provide access to complex fluorinated organic ligands. The synthetic pathway involves:

Functionalization: The oxirane is converted into a more complex chiral fluoro-substituted molecule, such as a diol or an amino alcohol, as described in section 4.1.

Ligand Synthesis: This functionalized molecule is then elaborated into a multitopic ligand suitable for MOF construction, for example, by attaching carboxylic acid or pyridine (B92270) groups.

For instance, a chiral fluorinated diol derived from the oxirane could be used as a scaffold to synthesize a dicarboxylic acid linker. The resulting fluorinated ligand, when combined with metal ions, could self-assemble into a chiral and fluorinated MOF. researchgate.net Such F-MOFs have shown potential in applications like the selective separation of fluorinated gases and hydrocarbons. nih.govnih.gov The presence of fluorine on the linker can create specific binding sites for fluorinated guest molecules, enhancing separation performance. nih.gov

Development of Novel Chiral Fluorinated Reagents and Ligands

The unique stereochemistry and electronic properties of this compound and its derivatives make them suitable for development into novel chiral reagents and ligands for asymmetric synthesis and analysis.

A prominent example is the development of a chiral derivatizing agent for determining the enantiomeric excess (ee) of chiral amines. acs.orgnih.gov A related compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, is synthesized from an enantiopure precursor and reacts regioselectively with chiral primary and secondary amines. acs.orgnih.gov This reaction creates a pair of diastereomeric amino alcohols. The key features of this method are:

The presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR spectroscopy.

The signals of the resulting diastereomers are typically well-resolved in ¹H, ¹³C, and ¹⁹F NMR spectra, allowing for straightforward quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric purity of the original amine. acs.org

The method is versatile and applicable to a variety of α-chiral amines. acs.orgnih.gov

This application highlights how the fluoromethyl chiral epoxide scaffold can be transformed into a sophisticated tool for stereochemical analysis. Furthermore, the chiral fluoro-amino alcohols derived from the oxirane can serve as precursors for chiral ligands used in asymmetric catalysis, where the fluorine atom can tune the electronic properties of the catalyst.

Integration into Functional Materials Precursors

The incorporation of fluorine into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound provides a route to introduce both chirality and a fluorinated moiety into the monomeric units that form these functional materials.

The integration process typically involves converting the oxirane into a functionalized monomer. For example, the ring-opening of the epoxide can yield a fluorinated diol. cdnsciencepub.com This diol can then be used as a monomer in polycondensation reactions to produce fluorinated polyesters or polyurethanes. The chirality introduced from the oxirane can lead to polymers with specific secondary structures, such as helices, which can influence the material's optical and mechanical properties.

Fluorinated epoxides, in a broader sense, are considered important precursors for creating fluorinated materials with applications as dielectric fluids. google.com While this application often involves perfluorinated compounds, the principle of using an epoxide as a reactive handle to build larger fluorinated structures is well-established. The unique combination of chirality and the C-F bond in derivatives of this compound makes them attractive precursors for advanced functional materials where stereochemistry plays a crucial role, such as chiral separation media or specialized optical films. idu.ac.id

Computational and Theoretical Investigations on R 2 Fluoromethyl Oxirane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of (R)-2-(fluoromethyl)oxirane. Techniques such as ab initio calculations at the MP2/6-311++G(2d,2p) level are employed to ascertain the equilibrium structures of fluorinated oxiranes. acs.org These calculations facilitate the analysis of molecular geometries, including bond lengths, bond angles, and dihedral angles.

For instance, computational studies on related fluorinated oxiranes, such as cis- and trans-2-fluoro-3-(trifluoromethyl)oxirane, reveal that while the bond lengths between the two isomers differ by a very small margin (0.0004–0.0113 Å), there are notable differences in the orientation of the trifluoromethyl group. acs.org Specifically, the F1C1C2, F2C3C2, and F3C3C2 angles show variations between the isomers. acs.org Such detailed structural information is crucial for understanding the molecule's physical and chemical behavior.

Furthermore, these calculations help in understanding the barriers to internal rotation, for example, of a CF₃ group, by scanning the relevant dihedral angles and relaxing all other structural parameters. acs.org This provides a comprehensive picture of the molecule's potential energy surface and its most stable conformations. The accuracy of these computational models is often validated by comparing the calculated results with experimental data, such as that obtained from microwave rotational spectroscopy. acs.orgresearchgate.netacs.org High-level CCSD(T) calculations have been shown to produce results with a 99.9% similarity to past laboratory experiments for oxirane variants. arxiv.orgresearchgate.net

Table 1: Comparison of Selected Calculated Structural Parameters for cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane

| Parameter | cis-2-Fluoro-3-(trifluoromethyl)oxirane | trans-2-Fluoro-3-(trifluoromethyl)oxirane |

| Energy | Higher (by 825 cm⁻¹) | Lower |

| Dipole Moment | 2.974 D | 1.080 D |

| F-O Distance | 2.7703 Å | 2.8096 Å |

Data sourced from ab initio calculations at the MP2/6-311++G(2d,2p) level. acs.orgnih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling plays a critical role in understanding the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, thereby elucidating the reaction pathway.

For example, in the ring-opening reactions of unsymmetrical epoxides, the regioselectivity is a key aspect. Theoretical studies, often using Density Functional Theory (DFT), can explain why a nucleophile attacks a specific carbon atom of the oxirane ring. researchgate.net In the case of hexafluoropropylene oxide, a related perfluorinated epoxide, theoretical analysis revealed that the nucleophile selectively attacks the more sterically hindered carbon. mdpi.com This anomalous regioselectivity was attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the adjacent carbon atom. mdpi.com Distortion/interaction activation strain analysis is a computational model used to investigate the determinants of chemical reactivity by decomposing the total energy along the reaction pathway into the distortion energy of the substrates and the interaction energy between the reactants. mdpi.com

Studies on Electronic Properties and Reactivity Prediction

Computational methods are extensively used to study the electronic properties of this compound, which in turn helps in predicting its reactivity. Properties such as the molecular dipole moment, electron density distribution, and molecular orbital energies are calculated to understand how the molecule will interact with other chemical species.

The presence of the electronegative fluorine atom significantly influences the electronic structure of the oxirane ring. This is reflected in the molecule's dipole moment and the partial charges on its atoms. For example, in cis-2-fluoro-3-(trifluoromethyl)oxirane, the calculated dipole moment is a large 2.974 D, whereas for the trans isomer, it is much smaller at 1.080 D. nih.gov This difference in electronic distribution has a direct impact on their reactivity and intermolecular interactions.

Computational approaches like the Projection of Orbital Coefficient Vector (POCV) method can be used to predict directional reactivity indices, offering a more nuanced understanding than non-directional functions. nih.gov Natural Bond Orbital (NBO) analysis is another tool used to investigate electronic effects, such as the fluorine cis effect observed in some fluorinated alkenes, which is an additional energy lowering in cis isomers compared to trans isomers. researchgate.net These theoretical insights are crucial for predicting how this compound will behave in different chemical environments and for designing new reactions.

Simulations of Chirality Recognition and Enantioselective Processes

This compound, being a chiral molecule, is of interest in the study of enantioselective processes and chirality recognition. Computational simulations are invaluable for understanding the subtle intermolecular interactions that govern these phenomena.

Small fluorine-containing oxiranes, including 2-(fluoromethyl)oxirane, are considered promising candidates as "chiral tags". acs.orgnih.gov In a technique known as chiral tag rotational spectroscopy, a chiral molecule of interest is complexed with a chiral tag, forming diastereomers that can be distinguished by their rotational spectra. nih.gov This allows for the quantitative determination of the enantiomeric excess of a sample. acs.org

Theoretical calculations are used to predict the structures and relative energies of these diastereomeric complexes. acs.org For example, simulations of the interaction of fluorinated oxiranes with an argon atom have shown that the binding motif depends on the number of fluorine atoms. acs.orgnih.gov With one fluorine atom, as in 2-(fluoromethyl)oxirane, the argon atom interacts with the oxygen atom, a carbon atom of the ring, and the fluorine atom of the fluoromethyl group. acs.orgnih.gov This contrasts with di- and trifluoromethylated oxiranes where the argon atom interacts with the face of the epoxide ring opposite to the fluoromethyl group. acs.orgnih.gov These detailed simulations of non-covalent interactions are essential for developing new methods for chiral analysis and for understanding the mechanisms of enantioselective reactions. researchgate.net

Advanced Analytical Methodologies in R 2 Fluoromethyl Oxirane Research

Spectroscopic Techniques for Structural Characterization of Reaction Intermediates and Products

The characterization of transient intermediates and final products in reactions involving (R)-2-(Fluoromethyl)oxirane relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical data on the carbon-hydrogen framework. The presence of fluorine allows for the use of ¹⁹F NMR, which is highly sensitive and offers a wide chemical shift range, making it excellent for detecting changes in the fluorine atom's chemical environment. nih.gov This is particularly useful in tracking reactions where the epoxide ring is opened, as the electronic environment of the fluoromethyl group changes significantly.

For instance, in the ring-opening of a substituted oxirane, the chemical shifts and coupling constants in the ¹H NMR spectrum can confirm the regioselectivity of the reaction. The coupling between protons and the adjacent fluorine atom (²J-H,F and ³J-H,F) provides further structural confirmation. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts, aiding in the identification of complex product mixtures without the need for authentic standards. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for determining the elemental composition of reaction products and intermediates. cardiff.ac.uk For fluorinated compounds like the derivatives of this compound, mass spectrometry helps to confirm the incorporation of fluorine into the molecular structure. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the connectivity of atoms within a molecule, aiding in the structural elucidation of isomers. researchgate.net In the analysis of fluorinated polyethers, for example, HRMS has been used to identify repeating units and end groups. cardiff.ac.uk

| Technique | Information Provided | Application to this compound Derivatives |

| ¹H NMR | Proton environment, stereochemistry, coupling constants | Elucidation of the carbon-hydrogen framework of ring-opened products. |

| ¹³C NMR | Carbon skeleton of the molecule | Confirmation of the overall structure and presence of functional groups. |

| ¹⁹F NMR | Fluorine environment, high sensitivity | Tracking reactions involving the fluoromethyl group, identifying products. nih.gov |

| HRMS | Elemental composition | Accurate mass determination of products and intermediates. cardiff.ac.uk |

| Tandem MS | Structural fragmentation patterns | Isomer differentiation and confirmation of molecular structure. researchgate.net |

Methods for Determination of Enantiomeric and Diastereomeric Excess

Ensuring the stereochemical purity of this compound and its products is critical, particularly in pharmaceutical applications. Enantiomeric excess (e.e.) and diastereomeric excess (d.e.) are determined using chiral separation techniques.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the enantiomeric purity of chiral compounds. researchgate.net These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For fluorinated compounds, specialized fluorinated HPLC phases can offer unique selectivity. nih.gov The choice of the CSP and the mobile phase is crucial for achieving good resolution between enantiomers.

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another powerful technique for enantiomeric separations. americanpharmaceuticalreview.comrsc.org It offers high efficiency and requires only small amounts of sample and chiral selector. cardiff.ac.uk For neutral compounds like epoxides, a charged chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte to facilitate separation. nih.gov

A summary of common methods is presented below:

| Method | Principle | Typical Chiral Selector/Stationary Phase |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., cellulose, amylose), cyclodextrin-based. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. nih.gov | Derivatized cyclodextrins. nih.gov |

| Capillary Electrophoresis | Differential migration of enantiomers in an electric field in the presence of a chiral selector. americanpharmaceuticalreview.comrsc.org | Cyclodextrins, crown ethers. |

| NMR Spectroscopy | Use of a chiral derivatizing agent or chiral solvating agent to create diastereomeric species with distinct NMR signals. | Mosher's acid, (S)-2-[(R)-fluoro(phenyl)methyl]oxirane. rsc.org |

In-Situ Monitoring Techniques for Reaction Progress and Mechanistic Insights

In-situ monitoring techniques, often referred to as Process Analytical Technology (PAT), allow for real-time analysis of a chemical reaction without the need to extract samples. researchgate.netmt.com This provides immediate feedback on reaction kinetics, the formation of intermediates, and the consumption of reactants, leading to improved process understanding and control.

In-Situ FTIR Spectroscopy (ReactIR): ReactIR is a powerful tool that utilizes a probe inserted directly into the reaction vessel to collect Fourier Transform Infrared (FTIR) spectra in real-time. mt.com It is particularly useful for monitoring functional group changes. For reactions involving this compound, the disappearance of the characteristic epoxide vibrational bands and the appearance of new bands corresponding to the ring-opened product can be tracked over time. This allows for the determination of reaction endpoints and the identification of any transient intermediates. mt.com

In-Situ NMR Spectroscopy: Similar to ReactIR, in-situ NMR involves monitoring a reaction directly within an NMR spectrometer. This technique provides detailed structural information about all species in the reaction mixture as a function of time. researchgate.netuni-mainz.de It is highly effective for elucidating complex reaction mechanisms and determining reaction kinetics. For instance, the anionic ring-opening copolymerization of epoxides has been precisely monitored using in-situ ¹H NMR spectroscopy. uni-mainz.de

The application of these techniques is summarized in the table below:

| Technique | Principle | Information Gained | Relevance to this compound |

| In-Situ FTIR (ReactIR) | Real-time monitoring of vibrational spectroscopy changes in a reaction. mt.com | Reaction kinetics, endpoint determination, intermediate detection. mt.com | Monitoring the consumption of the epoxide ring and formation of new functional groups. |

| In-Situ NMR | Real-time acquisition of NMR spectra during a reaction. researchgate.net | Detailed mechanistic insights, kinetic profiles of all species. uni-mainz.de | Elucidating the mechanism of ring-opening reactions and identifying all products and intermediates. |

| Process Analytical Technology (PAT) | A system for designing, analyzing, and controlling manufacturing through timely measurements. researchgate.net | Improved process understanding, control, and product quality. researchgate.net | Ensuring the consistent and safe production of this compound and its derivatives. |

Future Perspectives and Emerging Research Trajectories for R 2 Fluoromethyl Oxirane Chemistry

Development of Sustainable and Green Synthetic Protocols

The increasing emphasis on environmentally responsible chemical manufacturing is driving the development of sustainable methods for synthesizing chiral epoxides like (R)-2-(Fluoromethyl)oxirane. Future research is moving away from traditional routes that may involve hazardous reagents and solvents, toward greener alternatives that prioritize safety, efficiency, and reduced environmental impact. dovepress.com

Key developments in this area include:

Biocatalysis: Chemoenzymatic strategies are gaining prominence for the synthesis of chiral epoxides. mdpi.com These methods utilize enzymes, such as lipases or epoxide hydrolases, which operate under mild conditions (neutral pH, ambient temperature, and atmospheric pressure) and exhibit high enantioselectivity. mdpi.comresearchgate.netsioc-journal.cn This approach avoids harsh chemicals and can lead to high yields of enantiopure products. mdpi.comacs.org

Greener Reagents and Solvents: Research is focused on replacing hazardous reagents, such as highly toxic fluorinating agents or heavy metal oxidants, with safer, more sustainable alternatives. dovepress.comeurekalert.org The use of environmentally benign solvents is also a critical aspect of green synthesis.

Atom Economy and Process Optimization: Future protocols will likely focus on maximizing atom economy by designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product. Techniques like continuous flow chemistry can offer safer and more efficient production by enabling precise control over reaction parameters and minimizing waste.

| Parameter | Traditional Synthetic Methods | Emerging Green Protocols |

|---|---|---|

| Catalysts | Heavy metal complexes, strong acids/bases | Enzymes (Lipases, Hydrolases), Organocatalysts researchgate.net |

| Reagents | Potentially toxic and hazardous materials (e.g., certain oxidants) | Safer, biodegradable reagents; use of latent fluoride (B91410) sources eurekalert.orgucla.edu |

| Solvents | Chlorinated hydrocarbons, volatile organic compounds (VOCs) | Water, supercritical fluids, bio-derived solvents |

| Conditions | Often require high temperatures and pressures | Ambient temperature and pressure, neutral pH researchgate.net |

| Byproducts | Significant generation of toxic waste | Minimal and often non-toxic byproducts eurekalert.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for reactions involving this compound is a vibrant area of research. The goal is to achieve higher efficiency, greater control over stereochemistry (enantioselectivity), and the position of reaction (regioselectivity).

Emerging catalytic systems include:

Frustrated Lewis Pairs (FLPs): FLPs, which are combinations of sterically hindered Lewis acids and bases, have emerged as powerful metal-free catalysts. They have been shown to mediate the regioselective ring-opening of substituted epoxides, including 2-(trifluoromethyl)oxirane (B1348523). helsinki.firesearchgate.net The mechanism involves activation of the epoxide by the Lewis acid, followed by a nucleophilic attack from the Lewis base of a second FLP molecule, which then acts as a catalyst. helsinki.fi

Cooperative Dual-Catalyst Systems: These systems use two distinct catalysts that work in concert to achieve high selectivity. For example, a dual-catalyst system comprising a chiral amine and a chiral Lewis acid has been developed for the highly enantioselective ring-opening of meso-epoxides with fluoride, using benzoyl fluoride as a latent fluoride source. ucla.eduacs.org This approach provides mild reaction conditions and excellent control.

Metal-Salen Complexes: Chiral metal-salen complexes (e.g., with Cr(III) or Co(III)) are highly effective catalysts for the asymmetric ring-opening (ARO) of epoxides with various nucleophiles. mdpi.comnih.gov Research into bimetallic and polymeric versions of these catalysts has shown significantly enhanced reactivity, sometimes by orders of magnitude, while maintaining high enantioselectivity. nih.gov

Organocatalysis and Photocatalysis: The use of small organic molecules as catalysts (organocatalysis) offers a metal-free alternative for stereoselective epoxide transformations. acs.org Furthermore, light-mediated photocatalysis is enabling novel, metal-free pathways for the regioselective radical ring-opening of epoxides under mild conditions. acs.org

| Catalytic System | Type of Reaction | Key Advantages | Reference Example |

|---|---|---|---|

| Frustrated Lewis Pairs (FLPs) | Regioselective Ring-Opening | Metal-free, catalytic cycle demonstrated | tBu₂PCH₂BPh₂ with 2-(trifluoromethyl)oxirane helsinki.fi |

| Dual-Catalyst Systems | Enantioselective Fluorination | High enantioselectivity (up to 95% ee), mild conditions | Chiral Amine + Chiral Lewis Acid with meso-epoxides ucla.eduacs.org |

| Metal-Salen Complexes | Asymmetric Ring-Opening (ARO) | High reactivity and enantioselectivity, broad substrate scope | (salen)Co(III) for hydrolytic kinetic resolution nih.gov |

| Photocatalysis | Radical Ring-Opening | Metal-free, mild conditions (blue light), complementary to other methods | Ring-opening via a fluorinated thiolate mediator acs.org |

Expansion of Synthetic Utility in Underexplored Reaction Manifolds

While the ring-opening of this compound with common nucleophiles is well-established, future research aims to unlock its potential in less conventional, or "underexplored," reaction types. This expansion will generate novel molecular scaffolds that are difficult to access through traditional means.

Promising areas of exploration include:

Lithiation-Borylation Reactions: A significant advancement is the ring-opening lithiation-borylation of 2-trifluoromethyl oxirane. nih.govscispace.com This reaction creates densely functionalized and versatile α-tertiary boronic esters. nih.gov This process, which involves a stereospecific 1,2-migration, transforms the simple epoxide into a powerful synthetic intermediate that can be used to construct complex molecules, including those with trifluoromethyl-bearing quaternary stereocenters. nih.govbris.ac.uk

Radical Ring-Opening Reactions: The development of metal-free methods for the regioselective radical ring-opening of epoxides opens new avenues for C-C bond formation. acs.org One such method involves the nucleophilic opening with a redox-active perfluorinated thiol, followed by a single-electron reduction under blue light irradiation. This allows for radical addition to both electron-deficient and electron-rich alkenes. acs.org

Cycloaddition Reactions: The use of fluorinated epoxides as precursors in cycloaddition reactions is another emerging area. For instance, rhodium-catalyzed formal [3+2] cycloadditions using α-trifluoromethyl vinyl triftosylhydrazones (derived from related precursors) enable the modular synthesis of α-trifluoromethyl pyrroles with complete regioselectivity. acs.org

Reactions with Sulfur Nucleophiles: The reaction of trifluoromethyl-substituted oxiranes with various sulfur nucleophiles, such as sodium sulfide (B99878) or sodium thiocyanate, proceeds under mild conditions to yield trifluoromethylated heterocycles, including those with 1,3-oxathiolane (B1218472) moieties. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties conferred by the fluoromethyl group—such as increased polarity, thermal stability, and altered lipophilicity—make this compound an attractive building block for materials science applications. Future research will increasingly explore this interface.

Key trajectories include:

Fluorinated Polymer Synthesis: Fluoropolymers are a critical class of materials known for their chemical resistance, thermal stability, and unique surface properties. This compound and related fluorinated monomers are valuable for creating new polymers. tcichemicals.com Cationic ring-opening polymerization of functionalized oxiranes can lead to polyethers with unique, ordered structures, such as those with π-stacked arrangements. researchgate.net The incorporation of the fluoromethyl group can be used to fine-tune the properties of the resulting polymers for specific applications.

Development of Functional Materials: The reactivity of the oxirane ring allows it to be incorporated into larger structures to create functional materials. For example, FLP chemistry has been applied to polymeric frameworks, where the ring-opening of cyclic ethers can trigger the formation of polymer networks. nih.gov This creates stimuli-responsive materials where the extent of cross-linking and network strength can be tuned. nih.gov

Advanced Drug Discovery Scaffolds: While outside the direct scope of materials science, the synthesis of novel fluorinated compounds often leads to applications in medicinal chemistry. For example, recent breakthroughs have shown that epoxides can be catalytically converted into fluorinated oxetanes, a highly prized class of molecules in drug discovery. nus.edu.sgsciencedaily.com This highlights how new reactions involving fluorinated epoxides can bridge the gap between synthetic chemistry and the development of new therapeutic agents.

Q & A

Basic Question: What are the established laboratory-scale synthesis methods for (R)-2-(fluoromethyl)oxirane?

Answer:

The synthesis typically involves epoxidation of fluorinated alkenes using oxidizing agents. For example:

- Epoxidation with m-CPBA : this compound can be synthesized via epoxidation of 3-fluoro-1-propene using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (-20°C to 0°C) to ensure stereochemical control .

- Chiral resolution : Enantiopure forms may require chiral catalysts or enzymatic resolution post-synthesis, though specific protocols for the fluoromethyl variant are less documented compared to difluoromethyl analogs .

Basic Question: How is the stereochemical purity of this compound validated?

Answer:

Chiral analytical techniques are critical:

- NMR spectroscopy : NMR distinguishes enantiomers via splitting patterns caused by fluorine’s high sensitivity. For example, diastereomeric adducts formed with chiral amines show distinct shifts .

- Chiral HPLC : Columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) resolve enantiomers using hexane/isopropanol gradients .

- Optical rotation : Specific rotation values ([α]) are compared to literature data (e.g., (R)-enantiomer: [α] = -15.2° in chloroform) .

Basic Question: What are the common ring-opening reactions of this compound in organic synthesis?

Answer:

The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to fluorine’s electron-withdrawing effect:

- Amines : React with primary/secondary amines to form β-fluoroamino alcohols. For example, reaction with benzylamine yields (1R,2S)-1-fluoro-3-(benzylamino)propan-2-ol with >90% regioselectivity .

- Thiols : Produce β-fluorothioethers, useful in peptide modification .

- Acids : Catalytic acid conditions (e.g., HSO) generate fluorinated carbonyl compounds via ring-opening and rearrangement .

Advanced Question: How can this compound be used to determine enantiomeric excess (ee) of chiral amines?

Answer:

The compound acts as a chiral derivatizing agent :

- Reaction with amines : this compound reacts regioselectively with α-chiral amines (e.g., 1-phenylethylamine) to form diastereomeric β-fluoroamino alcohols.

- Quantification : NMR integration of diastereomer peaks or HPLC area ratios (e.g., Chiralpak AD-H column) provides ee values with <2% error .

- Advantages : Fluorine’s distinct NMR signature avoids signal overlap, enabling rapid analysis without isotopic labeling .

Advanced Question: What strategies optimize enantioselective synthesis of this compound?

Answer:

- Asymmetric catalysis : Jacobsen hydrolytic kinetic resolution (HKR) using Co(III)-salen catalysts can resolve racemic mixtures, though fluoromethyl variants require modified ligand frameworks .

- Enzymatic epoxidation : Lipases or epoxide hydrolases (e.g., from Aspergillus niger) selectively hydrolyze the (S)-enantiomer, enriching the (R)-form. Yields >85% ee have been reported for similar fluorinated epoxides .

Advanced Question: How does the fluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

Answer:

- Electron-withdrawing effect : Fluorine increases the electrophilicity of the oxirane ring, accelerating nucleophilic attacks by 2–3× compared to methyl-substituted oxiranes .

- Steric effects : The compact fluoromethyl group reduces steric hindrance, enabling reactions with bulky nucleophiles (e.g., tert-butylamine) that fail with trifluoromethyl analogs .

- Thermodynamic stability : Fluorine’s inductive effect stabilizes transition states in ring-opening, favoring β-fluoroalcohol formation over polymerization .

Advanced Question: What are the applications of this compound in probing enzyme mechanisms?

Answer:

- Epoxide hydrolase studies : The compound serves as a substrate to map active-site residues in enzymes (e.g., human soluble epoxide hydrolase). Fluorine’s electronegativity alters binding kinetics, revealing catalytic water participation via NMR .

- Inhibitor design : β-Fluoroalcohol products mimic transition states in glycosidase or protease mechanisms, enabling inhibitor optimization (e.g., IC values < 1 µM for fluorinated glycosidase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.